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molecular formula C16H18O3 B8711883 Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 70750-15-1

Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No. B8711883
M. Wt: 258.31 g/mol
InChI Key: UNKQPEQSAGXBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855375

Procedure details

Preparation of Styrene Terminated Bisphenol-A Formaldehyde (STBPA-F). Bisphenol-A formaldehyde resin was prepared as follows. 150.0 g (0.658 moles) of bisphenol-A was dissolved in 500 ml of ethanol in a 1 liter round bottom flask equipped with condenser and magnetic stirrer. To his reaction mixture was added 0.5 ml of concentrated sulfuric acid. The solution was heated to reflux and then 14.5 g (0.151 moles) of paraformaldehyde was added gradually to the reaction. The reaction was heated at reflux with stirring for 48 hours and then allowed to cool to room temperature. The reaction was neutralized with aqueous sodium hydroxide solution and then concentrated under vacuum, yielding 130.3 g of viscous syrup, with a Mw =362.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.[OH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)([CH3:18])[CH3:17])=[CH:12][CH:11]=1.S(=O)(=O)(O)O.C=O.[OH-].[Na+]>C(O)C>[CH2:10]=[O:9].[OH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([C:19]2[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=2)([CH3:18])[CH3:17])=[CH:14][CH:15]=1 |f:4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
14.5 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Terminated Bisphenol-A Formaldehyde (STBPA-F)
CUSTOM
Type
CUSTOM
Details
equipped with condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
To his reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C=O.OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 130.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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